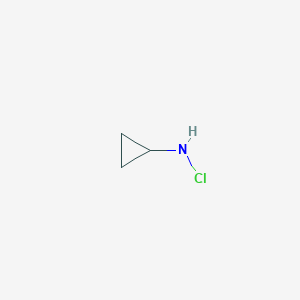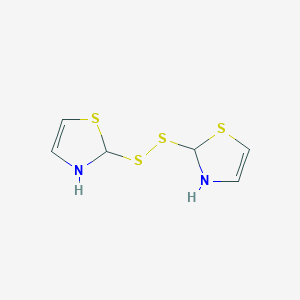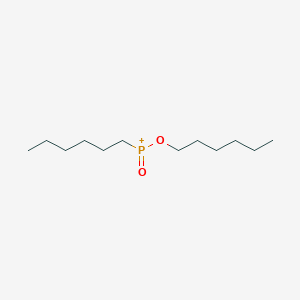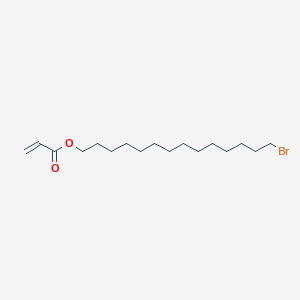![molecular formula C24H15N3O5 B14322105 [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) CAS No. 104948-34-7](/img/structure/B14322105.png)
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) is a complex organic compound that features a pyrazole ring substituted with a nitrobenzoyl group and two phenylmethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with a pyrazole derivative, followed by the introduction of phenylmethanone groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The phenylmethanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.
Acetylacetone: Another diketone with similar reactivity but different applications.
Diketene: Used in industrial synthesis but lacks the nitro and pyrazole functionalities.
Uniqueness
[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) is unique due to its combination of a nitrobenzoyl group and a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
104948-34-7 |
|---|---|
分子式 |
C24H15N3O5 |
分子量 |
425.4 g/mol |
IUPAC名 |
(4,5-dibenzoyl-3H-pyrazol-3-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C24H15N3O5/c28-22(15-7-3-1-4-8-15)19-20(23(29)16-9-5-2-6-10-16)25-26-21(19)24(30)17-11-13-18(14-12-17)27(31)32/h1-14,21H |
InChIキー |
HPGZLVQXMCVYAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=NC2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)

![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)



![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
